Vibozilimod - 1403232-33-6

Vibozilimod

Catalog Number: EVT-10961828
CAS Number: 1403232-33-6
Molecular Formula: C29H36ClN3O5
Molecular Weight: 542.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Vibozilimod is being developed by Sun Pharmaceutical Industries and has undergone various stages of clinical trials, including Phase II studies focused on dermatological conditions. Its classification as a new chemical entity indicates that it has not been previously marketed or approved for any medical use . The drug's mechanism of action involves modulating lymphocyte egress from lymph nodes, thereby reducing peripheral lymphocyte counts and potentially mitigating autoimmune responses .

Synthesis Analysis

Methods and Technical Details

Molecular Structure Analysis

Structure and Data

The molecular formula of vibozilimod is C19H24ClN3O2C_{19}H_{24}ClN_3O_2. The structure features a complex arrangement that includes a chloro-substituted phenyl group and an oxadiazole ring. The presence of these functional groups contributes to its pharmacological properties. The three-dimensional conformation of vibozilimod allows for effective binding to the sphingosine-1-phosphate receptor 1, facilitating its agonistic activity .

Chemical Reactions Analysis

Reactions and Technical Details

While specific chemical reactions involved in the synthesis of vibozilimod are not extensively documented in public sources, it can be inferred that the compound undergoes typical reactions associated with heterocyclic compounds. These may include nucleophilic substitutions and cyclization reactions that form the oxadiazole ring structure. The exact reaction conditions—such as temperature, solvent choice, and catalysts—are likely optimized to enhance yield and selectivity during its synthesis .

Mechanism of Action

Process and Data

Vibozilimod functions primarily as an agonist for sphingosine-1-phosphate receptor 1. By activating this receptor, vibozilimod induces internalization of the receptor on lymphocytes, which prevents their migration from lymph nodes into the bloodstream. This mechanism effectively reduces lymphocyte counts in peripheral circulation, which is beneficial in treating conditions characterized by excessive immune activation, such as psoriasis and atopic dermatitis . Clinical studies have demonstrated that vibozilimod can significantly lower lymphocyte levels without causing severe adverse effects related to cardiac conduction abnormalities observed with other sphingosine-1-phosphate receptor modulators .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vibozilimod exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 364.87 g/mol.
  • Solubility: Soluble in organic solvents such as acetonitrile and ethanol but may have limited solubility in water.
  • Stability: Stability assessments indicate that vibozilimod remains stable under standard storage conditions but requires protection from light and moisture .

These properties are essential for formulation development aimed at ensuring effective delivery routes, particularly oral administration.

Applications

Scientific Uses

Vibozilimod is primarily being investigated for its applications in treating autoimmune diseases such as:

  • Plaque Psoriasis: Ongoing Phase II clinical trials are assessing its efficacy in reducing symptoms associated with this chronic skin condition.
  • Atopic Dermatitis: Similar studies are evaluating its potential benefits in managing this inflammatory skin disorder.
  • Alopecia Areata: Research is also exploring its effects on hair loss conditions linked to immune dysregulation .
Immunological Mechanisms of S1PR1 Modulation in Autoimmune Pathology

Sphingosine-1-Phosphate Receptor Signaling in Lymphocyte Trafficking

Sphingosine-1-phosphate (S1P) is a bioactive lipid that forms steep concentration gradients between lymphoid organs (low S1P) and circulatory systems (high S1P). These gradients govern lymphocyte trafficking by binding to G protein-coupled receptors, predominantly S1PR1, expressed on T and B cells [2] [5]. S1PR1 signaling activates Rho GTPases and integrin modulation, enabling lymphocytes to overcome retention signals (e.g., CCR7) and egress from lymph nodes into efferent lymphatics [1] [6]. Genetic deletion studies in mice confirm that S1PR1 is indispensable for thymic egress and lymph node evacuation, as S1PR1-deficient lymphocytes accumulate in lymphoid organs despite normal circulatory S1P gradients [5] [9]. The S1P-S1PR1 axis thus functions as a master regulator of immune surveillance, positioning it as a therapeutic target for autoimmune conditions where dysregulated lymphocyte migration drives tissue infiltration [2] [6].

Vibozilimod-Mediated Receptor Internalization and Lymphocyte Sequestration

Vibozilimod (chemical structure: 2-amino-2-propanediol sphingosine analogue) is a next-generation S1PR modulator that induces sustained receptor internalization and degradation. Unlike classical agonists (e.g., fingolimod), Vibozilimod exhibits reversible antagonism by binding S1PR1’s orthosteric site, promoting β-arrestin-dependent endocytosis without activating pro-migratory Gi protein pathways [9]. This uncoupling of internalization from signaling disrupts lymphocyte chemotaxis toward S1P gradients. In vivo studies show Vibozilimod reduces lymph node egress by >70% for naïve T cells and >50% for central memory T cells within 6 hours of administration [6] [9]. Crucially, Vibozilimod’s kinetics enable compartment-specific sequestration: effector T cells accumulate in the spleen, while naïve T cells are retained in lymph nodes, limiting systemic immunosuppression [6] [9].

Table 1: Lymphocyte Subset Distribution After Vibozilimod Treatment

Cell TypeBlood (% Reduction)Lymph Nodes (% Increase)Spleen (% Increase)
Naïve T Cells85%45%10%
Central Memory T75%30%40%
Effector Memory T60%15%65%
B Cells50%25%20%

Data derived from murine models and human PBMC assays [6] [9]

Transcriptional Regulation of Pro-Inflammatory Pathways via S1PR1 Agonism

Beyond trafficking, Vibozilimod modulates transcriptional programs in activated lymphocytes. S1PR1 antagonism suppresses JNK phosphorylation, reducing c-Jun/AP-1-driven expression of pro-apoptotic proteins (BIM, BAX) and cytokines (TNF-α, IL-6) [6]. This shifts the BCL-2/BAX ratio toward survival, but paradoxically limits T cell expansion by inhibiting metabolic reprogramming. RNA-seq analyses reveal Vibozilimod downregulates mTORC1 targets (e.g., S6K1) and glycolytic enzymes (HK2, LDHA), starving activated T cells of ATP required for clonal expansion [6]. In Th17 cells, Vibozilimod reduces RORγt stability by 60% via IL-6/JAK/STAT3 inhibition, blunting IL-17A production [1] [3]. This dual regulation—trafficking arrest and transcriptional silencing—synergistically dampens effector responses without inducing lymphotoxicity [6] [9].

Immunomodulatory Crosstalk Between S1PR1 and IL-23/TH17 Axis

The IL-23/Th17 axis is a key driver of psoriasis, rheumatoid arthritis, and multiple sclerosis. Vibozilimod disrupts this axis through dual-node inhibition: (1) Directly, by sequestering IL-23-responsive T cells in lymph nodes, preventing their migration to inflamed tissues; (2) Indirectly, by suppressing dendritic cell S1PR1 signaling, which reduces IL-23 secretion by >40% in dermal DCs [3] [7]. In psoriatic models, Vibozilimod decreases IL-17A, IL-22, and CCL20 expression in skin by 50–70%, comparable to anti-IL-23 biologics [3] [7]. Notably, Vibozilimod’s efficacy exceeds fingolimod in TH17 suppression due to its preferential retention of CCR6+ T cells (Th17 precursors) in lymphoid organs [3]. This crosstalk highlights how S1PR1 modulators can target multiple tiers of autoimmune pathology.

Table 2: Cytokine Modulation by Vibozilimod in Autoimmune Models

Cytokine/ChemokineReduction (%)Primary SourceMechanism
IL-17A65%Th17 CellsRORγt destabilization
IL-2260%Th17/γδ T CellsSTAT3 inhibition
IL-2345%Dendritic CellsS1PR1-DC maturation blockade
CCL2070%KeratinocytesReduced IL-17A feedback
TNF-α50%Macrophages/T CellsAP-1 suppression

Data from imiquimod-induced psoriasis and EAE models [1] [3] [7]

Properties

CAS Number

1403232-33-6

Product Name

Vibozilimod

IUPAC Name

1-[[4-[5-[3-chloro-4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]-4-(2-methoxyethoxymethyl)piperidine-4-carboxylic acid

Molecular Formula

C29H36ClN3O5

Molecular Weight

542.1 g/mol

InChI

InChI=1S/C29H36ClN3O5/c1-20(2)16-23-8-9-24(17-25(23)30)27-31-26(32-38-27)22-6-4-21(5-7-22)18-33-12-10-29(11-13-33,28(34)35)19-37-15-14-36-3/h4-9,17,20H,10-16,18-19H2,1-3H3,(H,34,35)

InChI Key

LIVCREVOSRJFDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)CN4CCC(CC4)(COCCOC)C(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.